molecular formula C13H20N2O4S B5158915 N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide

Cat. No.: B5158915
M. Wt: 300.38 g/mol
InChI Key: CHHFXSGPRPJBNR-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide is an organic compound that features a methoxy group, a propylsulfamoyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with propylamine to form the corresponding amide. This intermediate is then subjected to reduction conditions to convert the nitro group to an amine, followed by sulfonation to introduce the propylsulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-sulfamoylphenyl)methylpropanamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • (6-methoxy-2-naphthyl)propanamide derivatives

Uniqueness

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propylsulfamoyl group, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with biological targets .

Properties

IUPAC Name

N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-8-14-20(17,18)10-6-7-12(19-3)11(9-10)15-13(16)5-2/h6-7,9,14H,4-5,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHFXSGPRPJBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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